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Compound of Interest

(2-Amino-5-
Compound Name:
bromophenyl)methanol

Cat. No. B151039

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral analysis of (2-Amino-5-
bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Through a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, this document offers a full characterization of the compound. To provide a broader
context for its structural features, we present a comparative analysis with two analogous
compounds: (2-aminophenyl)methanol and (2-amino-5-chlorophenyl)methanol. This guide is
intended to serve as a valuable resource for researchers in compound identification, purity
assessment, and reaction monitoring.

Spectroscopic Data Summary

The spectral data for (2-Amino-5-bromophenyl)methanol and its analogs are summarized in
the tables below. These tables allow for a direct comparison of key spectral features,
highlighting the influence of the halogen substituent on the spectroscopic properties.

Table 1: *H NMR Spectral Data
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Compound

Solvent

Chemical Shift (6) ppm

(2-Amino-5-

bromophenyl)methanol

DMSO-d6

7.21 (d, J=2.4 Hz, 1H, Ar-H),
7.08 (dd, J=8.5, 2.4 Hz, 1H, Ar-
H), 6.59 (d, J=8.5 Hz, 1H, Ar-
H), 5.05 (s, 2H, -NHz2), 4.98 (t,
J=5.5 Hz, 1H, -OH), 4.38 (d,
J=5.5 Hz, 2H, -CH20H)

(2-aminophenyl)methanol

DMSO-d6

7.07 (d, J=7.3 Hz, 1H), 6.98 (t,
J=7.6 Hz, 1H), 6.64 (d, J=7.9
Hz, 1H), 6.54 (t, J=7.3 Hz, 1H),
5.00 (t, J=5.4 Hz, 1H), 4.91 (s,
2H), 4.40 (d, J=5.3 Hz, 2H)[1]

(2-Amino-5-

chlorophenyl)methanol

N/A

Data not available in the

searched literature.

Table 2: 13C NMR Spectral Data

Compound Solvent Chemical Shift (6) ppm
(2-Amino-5- 148.9, 130.8, 129.5, 128.8,
DMSO-d6
bromophenyl)methanol 117.3,109.2, 61.5
146.82, 128.17, 128.11,
(2-aminophenyl)methanol DMSO-d6 125.83, 116.27, 115.01,
61.65[1]
(2-Amino-5- Data not available in the
N/A

chlorophenyl)methanol

searched literature.

Table 3: IR Spectral Data
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Compound Technique Key Peaks (cm~?)
3370, 3220 (N-H stretch), 3150
) (O-H stretch), 1610, 1490
(2-Amino-5- )
KBr Wafer (C=C aromatic stretch), 1010
bromophenyl)methanol

(C-0 stretch), 810 (C-Br
stretch)

(2-aminophenyl)methanol

Solid (Split Mull)

3350, 3250 (N-H stretch), 3100
(O-H stretch), 1610, 1490
(C=C aromatic stretch), 1020
(C-0O stretch)

(2-Amino-5-

chlorophenyl)methanol

N/A

Data not available in the

searched literature.

Table 4. Mass Spectrometry Data

L. [M]+ or [M+H]+ Key Fragments
Compound lonization Method
(m/z) (m/z)
(2-Amino-5- o
Electron lonization 183/185 ([M-H20]+),
bromophenyl)methano 201/203
| (=) 122 ([M-Br]+), 93
(2- o
] Electron lonization 106 ([M-NHs]+), 94
aminophenyl)methano 123
| (ED (IM-CH20]+), 77
(2-Amino-5- Data not available in
chlorophenyl)methano  N/A the searched N/A
[ literature.
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL
of a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.

o Data Acquisition:

o H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters
include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 200-
220 ppm) is necessary to cover the entire range of carbon chemical shifts. A longer
relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required
due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation, followed by phase and baseline correction. Chemical shifts are referenced to
the residual solvent peak (e.g., DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 3C).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present
in the molecule.

o Sample Preparation (KBr Pellet Method):

o A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.
The spectrum is typically recorded over a range of 4000 to 400 cm~! by co-adding multiple
scans to improve the signal-to-noise ratio. A background spectrum of the empty sample
compartment is recorded and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is a common technique for determining the
molecular weight and fragmentation pattern of organic compounds.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC). The
sample is vaporized in the ion source.

« lonization: In the EI source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
radical cation (molecular ion, M*e).

e Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.

Workflow of Spectral Analysis

The logical workflow for the complete spectral characterization of a compound like (2-Amino-5-
bromophenyl)methanol is illustrated in the following diagram.
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Caption: Workflow for the spectral characterization of (2-Amino-5-bromophenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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